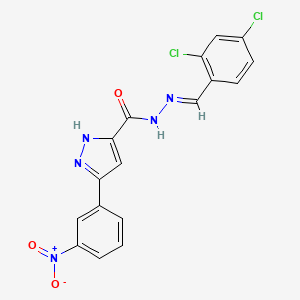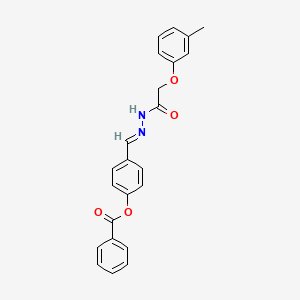![molecular formula C17H17Br3N2O B11981313 N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11981313.png)
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide is a complex organic compound with the molecular formula C17H17Br3N2O It is characterized by the presence of three bromine atoms, a benzamide group, and a dimethylanilino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide typically involves the reaction of 2,5-dimethylaniline with a tribromoacetyl chloride derivative, followed by the introduction of a benzamide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Reaction of 2,5-dimethylaniline with tribromoacetyl chloride in the presence of triethylamine.
Step 2: Introduction of the benzamide group through a coupling reaction with benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzamide group.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,2,2-tribromo-1-(3-chloroanilino)ethyl)benzamide
- 4-methyl-N-(2,2,2-tribromo-1-(2,5-dichloroanilino)ethyl)benzamide
- N-(2,2,2-tribromo-1-(3-nitroanilino)ethyl)benzamide
Uniqueness
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide is unique due to the presence of the 2,5-dimethylanilino group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H17Br3N2O |
|---|---|
Peso molecular |
505.0 g/mol |
Nombre IUPAC |
N-[2,2,2-tribromo-1-(2,5-dimethylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Br3N2O/c1-11-8-9-12(2)14(10-11)21-16(17(18,19)20)22-15(23)13-6-4-3-5-7-13/h3-10,16,21H,1-2H3,(H,22,23) |
Clave InChI |
YTSOXZKCGGOZLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[cyclopentane-1,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazine], 2'-(4-chlorophenyl)-1',10'b-dihydro-7'-methoxy-](/img/structure/B11981242.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11981243.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11981245.png)



![(5Z)-3-allyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11981259.png)
![5-(3,4-Dimethylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B11981264.png)
![4-[(1E)-1-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl acetate](/img/structure/B11981265.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11981274.png)

![[(4-{[(E)-(4-bromophenyl)methylidene]amino}-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B11981281.png)
